molecular formula C23H22N2O2S B11653830 3,5-bis(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

3,5-bis(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11653830
M. Wt: 390.5 g/mol
InChI Key: UFGHKMIBIKPYAT-UHFFFAOYSA-N
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Description

3,5-bis(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: is a heterocyclic compound with an intriguing structure. It combines aromatic rings, a pyrazole core, and a sulfonyl group. Let’s break it down:

    Pyrazole Core: The central part of the molecule consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms and three carbon atoms). This ring imparts unique reactivity and properties to the compound.

    Aromatic Rings: The compound features two 4-methylphenyl (p-tolyl) groups attached at positions 3 and 5 of the pyrazole ring.

    Sulfonyl Group: The phenylsulfonyl group (SO₂Ph) is connected to the pyrazole nitrogen, adding further complexity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate, followed by oxidation to form the pyrazole ring. The sulfonyl group can be introduced through sulfonation of the corresponding phenylsulfonic acid.

Reaction Conditions:

    Condensation: The reaction between 4-methylbenzaldehyde and hydrazine typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetic acid).

    Oxidation: Oxidation of the intermediate hydrazine derivative to the pyrazole ring can be achieved using oxidants like hydrogen peroxide or potassium permanganate.

    Sulfonation: Sulfonation of the pyrazole compound with sulfuric acid or chlorosulfonic acid introduces the phenylsulfonyl group.

Industrial Production: Industrial-scale production may involve continuous-flow processes or batch reactions, optimizing yields and minimizing waste.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, yielding various products.

    Substitution: Nucleophilic substitution at the pyrazole nitrogen or aromatic rings is possible.

    Reduction: Reduction of the sulfonyl group could lead to different derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂).

    Substitution: Nucleophiles (e.g., amines, thiols).

    Reduction: Reducing agents (e.g., LiAlH₄).

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: For designing functional materials.

    Catalysis: As a ligand in transition metal catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to other pyrazole-based compounds, emphasizing its distinct features.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-3,5-bis(4-methylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C23H22N2O2S/c1-17-8-12-19(13-9-17)22-16-23(20-14-10-18(2)11-15-20)25(24-22)28(26,27)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3

InChI Key

UFGHKMIBIKPYAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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